Amisulpride is a substituted benzamide derivative classified as a second-generation antipsychotic drug. In scientific research, it serves as a valuable tool for investigating dopamine and serotonin receptor systems, particularly the dopamine D2 and D3 receptors, and the serotonin 5-HT7 receptor. Amisulpride exhibits selective binding to these receptors in the limbic system, making it relevant for studying various neurological and psychiatric processes. [, , , , , ]
One study describes a method for synthesizing amisulpride using an intermediate compound: 4-(N-tert-tert-butoxycarbonyl)amino-2-methoxy group-5-ethylsulfonyl benzoic acid. This intermediate is synthesized by reacting 4-amino-2-methoxy group-5-ethylsulfonyl benzoic acid with di-tert-butyl dicarbonate ester. The intermediate then undergoes condensation reaction with N-ethyl-2-aminomethyl pyrrolidine, followed by deprotection of the tert-butoxycarbonyl (BOC) group to yield amisulpride. This method boasts high yield (up to 76%) and high purity of the final product. []
The molecular structure of amisulpride has been determined using X-ray crystallography. It exists in a folded conformation, with the aromatic and pyrrolidine rings almost perpendicular to each other. This conformation is stabilized by intra- and intermolecular hydrogen bonds. Two pseudo-rings are formed within the molecule: one linking the amide hydrogen with the methoxy oxygen and another involving the 4-amino hydrogen and a sulfonyl oxygen. An intermolecular hydrogen bond forces the planar amide group about 28 degrees out of the plane of the aromatic ring. [, ]
Amisulpride primarily acts as an antagonist at dopamine D2 and D3 receptors, with higher affinity for the D3 subtype. It exhibits atypical antipsychotic properties attributed to its preferential binding in the limbic system and its unique pharmacological profile. Amisulpride also demonstrates antagonistic activity at serotonin 5-HT7 receptors, which may contribute to its therapeutic effects in certain conditions. [, , , , , ]
Amisulpride is a poorly water-soluble drug, limiting its oral bioavailability. [] This property necessitates strategies like complexation with polymers like β-cyclodextrin to enhance its solubility and improve its formulation into fast-dissolving tablets. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: